molecular formula C7H11NO B6205875 2-isocyanato-1,1-dimethylcyclobutane CAS No. 2649078-38-4

2-isocyanato-1,1-dimethylcyclobutane

Cat. No.: B6205875
CAS No.: 2649078-38-4
M. Wt: 125.2
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Description

2-Isocyanato-1,1-dimethylcyclobutane is an organic compound characterized by a cyclobutane ring with an isocyanate group and two methyl groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyanato-1,1-dimethylcyclobutane typically involves the reaction of 1,1-dimethylcyclobutanol with phosgene or a phosgene equivalent. The reaction proceeds under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions. The general reaction can be represented as follows:

1,1-Dimethylcyclobutanol+PhosgeneThis compound+Hydrogen Chloride\text{1,1-Dimethylcyclobutanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen Chloride} 1,1-Dimethylcyclobutanol+Phosgene→this compound+Hydrogen Chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and safety. The use of phosgene gas requires stringent safety measures due to its toxicity. Alternative methods using safer reagents like triphosgene can also be employed.

Types of Reactions:

    Substitution Reactions: The isocyanate group in this compound can undergo nucleophilic substitution reactions with amines to form ureas.

    Addition Reactions: The compound can react with alcohols to form carbamates.

    Polymerization: It can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions:

    Amines: For urea formation, reactions are typically carried out at room temperature or slightly elevated temperatures.

    Alcohols: For carbamate formation, reactions may require a catalyst and elevated temperatures.

    Catalysts: Catalysts such as dibutyltin dilaurate can be used to facilitate polymerization reactions.

Major Products:

    Ureas: Formed from reactions with amines.

    Carbamates: Formed from reactions with alcohols.

    Polyurethanes: Formed through polymerization processes.

Scientific Research Applications

2-Isocyanato-1,1-dimethylcyclobutane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Polymer Chemistry: It is used in the production of polyurethanes, which have applications in foams, coatings, and elastomers.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-isocyanato-1,1-dimethylcyclobutane involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates, respectively. The cyclobutane ring provides steric hindrance, which can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

    2-Isocyanato-1-methylcyclobutane: Similar structure but with one less methyl group.

    1-Isocyanato-2,2-dimethylcyclobutane: Isocyanate group attached to a different carbon in the cyclobutane ring.

    2-Isocyanato-1,1-dimethylcyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.

Uniqueness: 2-Isocyanato-1,1-dimethylcyclobutane is unique due to the specific positioning of the isocyanate group and the two methyl groups on the same carbon atom. This configuration affects its reactivity and the types of reactions it can undergo, making it distinct from other isocyanato-cyclobutane derivatives.

Properties

CAS No.

2649078-38-4

Molecular Formula

C7H11NO

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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